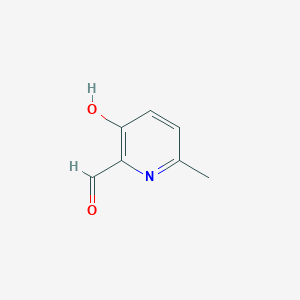

3-Hydroxy-6-methylpyridine-2-carbaldehyde

Vue d'ensemble

Description

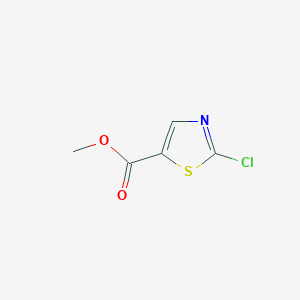

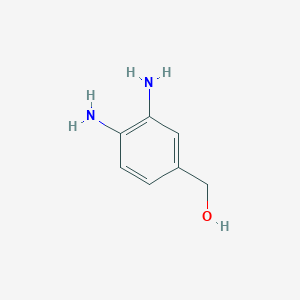

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 66497-42-5 . It has a molecular weight of 137.14 and is an aldehyde with a short chain . It is used as a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .

Synthesis Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a building block for the synthesis of spiropyran . It is an aldehyde with a short chain and has the ability to form crossover chains .Molecular Structure Analysis

The molecular formula of 3-Hydroxy-6-methylpyridine-2-carbaldehyde is C7H7NO2 . The InChI code is 1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 .Physical And Chemical Properties Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a powder with a melting point of 106-108 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is utilized as a versatile building block in organic synthesis. Its aldehyde group and the hydroxyl group make it a suitable candidate for various organic reactions, including condensation and addition reactions, to synthesize complex organic molecules. Experimental Procedures: The compound is often used in reactions under controlled conditions, such as Schotten-Baumann conditions, to ensure the formation of the desired products. Reaction parameters like temperature, pH, and solvent choice are meticulously optimized. Results Summary: The use of this compound in organic synthesis has led to the creation of a variety of novel organic molecules with potential applications in pharmaceuticals and materials science .

Pharmaceuticals

Scientific Field

Medicinal Chemistry Application Summary: In pharmaceutical research, 3-Hydroxy-6-methylpyridine-2-carbaldehyde serves as a precursor for the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules with potential therapeutic effects. Experimental Procedures: It is employed in multi-step synthesis protocols involving reactions like reductive amination, where it acts as an aldehyde source. .

Agrochemicals

Scientific Field

Agricultural Chemistry Application Summary: This compound’s chemical properties are exploited to create intermediates for agrochemical products. Its reactivity allows for the synthesis of compounds that can be used as pesticides or herbicides. Experimental Procedures: Synthetic pathways involving this compound often include catalytic processes and require precise control over reaction conditions to yield agrochemically relevant products. Results Summary: The synthesized agrochemicals aim to improve crop protection and yield, with ongoing studies to assess their efficacy and environmental impact .

Dyestuffs

Scientific Field

Color Chemistry Application Summary: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is used in the synthesis of dyes and pigments due to its ability to undergo reactions that form chromophoric systems. Experimental Procedures: The compound is involved in condensation reactions with other aromatic systems to form extended conjugated structures, which are responsible for color properties. Results Summary: The resulting dyes have applications in textiles, inks, and coatings, with research focused on developing sustainable and non-toxic colorants .

Chemical Synthesis

Scientific Field

Synthetic Chemistry Application Summary: As a chemical intermediate, this compound is used to synthesize a wide range of chemicals, including those with applications in material science and nanotechnology. Experimental Procedures: It is used in reactions such as cycloadditions and as a ligand in metal-catalyzed syntheses, where its coordination properties are essential. Results Summary: The products of these syntheses contribute to the development of new materials with unique properties, such as enhanced conductivity or magnetism .

Material Science

Scientific Field

Material Science Application Summary: In material science, 3-Hydroxy-6-methylpyridine-2-carbaldehyde is used to modify the surface properties of materials or to create new polymeric structures with specific functionalities. Experimental Procedures: The compound can be grafted onto surfaces or incorporated into polymers through various polymerization techniques, including free radical and step-growth polymerization. Results Summary: The modification of materials with this compound has led to the development of advanced materials with improved mechanical, thermal, or electronic properties .

This analysis provides a glimpse into the multifaceted applications of 3-Hydroxy-6-methylpyridine-2-carbaldehyde in scientific research, highlighting its importance as a chemical building block across various fields. Each application leverages the unique reactivity of the compound to synthesize new products or improve existing ones, contributing significantly to advancements in science and technology.

Spiropyran Synthesis

Scientific Field

Organic Photochemistry Application Summary: This compound is a key precursor in the synthesis of spiropyrans, which are photochromic materials changing color upon exposure to light. Spiropyrans have applications in smart windows, optical data storage, and molecular switches. Experimental Procedures: The synthesis involves a condensation reaction with a spiropyran-forming compound, typically under UV irradiation to facilitate the reaction. Results Summary: The spiropyrans synthesized exhibit reversible photochromism, with a distinct color change from colorless to purple upon UV light exposure .

Magnetic Heterocyclic Compounds

Scientific Field

Magnetic Materials Application Summary: 3-Hydroxy-6-methylpyridine-2-carbaldehyde serves as a building block for magnetic heterocyclic compounds, which are of interest for their potential use in magnetic storage media and spintronic devices. Experimental Procedures: The compound is used to synthesize heterocycles with unpaired electrons that exhibit magnetic properties. Results Summary: The resulting magnetic heterocyclic compounds show promise for high-density information storage and advanced computing applications .

Protein Kinase Inhibition

Scientific Field

Biochemistry Application Summary: Derivatives of 3-Hydroxy-6-methylpyridine-2-carbaldehyde have been identified as potential inhibitors of protein kinases, which play a crucial role in cell signaling and are targets for cancer therapy. Experimental Procedures: The compound is used as a ligand in the formation of platinum complexes, which are then tested for protein kinase inhibitory activity. Results Summary: Some platinum complexes containing this compound have shown inhibitory action at nanomolar levels, indicating potential for development into anticancer drugs .

Chiral Ionic Liquids

Scientific Field

Green Chemistry Application Summary: The compound can react with chiral agents to form chiral pyridinium ionic liquids, which are used as solvents and catalysts in asymmetric synthesis, reducing environmental impact. Experimental Procedures: A typical reaction involves the compound and a chiral agent like L-menthol chloromethyl ether, under controlled conditions to ensure chirality. Results Summary: The chiral ionic liquids produced have been effective in promoting enantioselective reactions, which are valuable in producing optically active pharmaceuticals .

Coordination Chemistry

Scientific Field

Inorganic Chemistry Application Summary: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is utilized in coordination chemistry to create complexes with metals, which can have catalytic or optical properties. Experimental Procedures: The compound acts as a bidentate ligand, coordinating to metal centers in transition metal complexes. Results Summary: Metal complexes involving this compound have been explored for their catalytic activity in organic transformations and their potential use in photovoltaic devices .

Nanotechnology

Scientific Field

Nanotechnology Application Summary: This compound is used in the synthesis of nanomaterials, where it can act as a stabilizing agent or a functional moiety within a larger nanocomposite. Experimental Procedures: Synthesis methods include sol-gel processes or self-assembly techniques, where the compound contributes to the stability and functionality of the nanomaterials. Results Summary: Nanomaterials incorporating this compound have shown enhanced properties, such as increased surface area and reactivity, which are beneficial for applications like catalysis and sensing .

Safety And Hazards

The safety information for 3-Hydroxy-6-methylpyridine-2-carbaldehyde indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

CAS RN |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)